REACTION_CXSMILES
|
C([S:4][CH2:5][CH:6]([CH2:12][CH3:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=O)C.C([O-])([O-])=O.[K+].[K+].CC(O)=O>CO>[SH:4][CH2:5][CH:6]([CH2:12][CH3:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
8.82 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
NH4OAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for a half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The title compound was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
purified by distillation on a Kugelrohr apparatus (200° C., 760 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
SCC(C(=O)OCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |